molecular formula C81H125N23O34 B165205 (2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid CAS No. 134748-04-2

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid

Cat. No.: B165205
CAS No.: 134748-04-2
M. Wt: 1965 g/mol
InChI Key: KZNJHPULEYPZBD-LMXVNMMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-pentanedioic acid is a highly complex peptide derivative characterized by a branched structure with multiple amino acid residues, including hydroxyproline, methylbutanoyl, and phenylpropanoyl groups. Its stereochemistry is defined by numerous (2S) and (3R) configurations, indicating a rigid, folded conformation.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H125N23O34/c1-34(2)61(77(133)92-42(17-22-53(84)110)69(125)97-47(29-55(86)112)72(128)102-63(38(7)107)78(134)94-44(19-24-59(117)118)71(127)99-50(33-106)74(130)103-64(39(8)108)79(135)93-41(16-21-52(83)109)68(124)95-45(81(137)138)20-25-60(119)120)100-57(114)31-87-67(123)46(28-54(85)111)96-70(126)43(18-23-58(115)116)91-65(121)36(5)88-75(131)51-15-12-26-104(51)80(136)48(27-40-13-10-9-11-14-40)98-66(122)37(6)89-76(132)62(35(3)4)101-73(129)49(32-105)90-56(113)30-82/h9-11,13-14,34-39,41-51,61-64,105-108H,12,15-33,82H2,1-8H3,(H2,83,109)(H2,84,110)(H2,85,111)(H2,86,112)(H,87,123)(H,88,131)(H,89,132)(H,90,113)(H,91,121)(H,92,133)(H,93,135)(H,94,134)(H,95,124)(H,96,126)(H,97,125)(H,98,122)(H,99,127)(H,100,114)(H,101,129)(H,102,128)(H,103,130)(H,115,116)(H,117,118)(H,119,120)(H,137,138)/t36-,37-,38+,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJHPULEYPZBD-LMXVNMMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H125N23O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1965.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequence Complexity Analysis

The target peptide contains 18 distinct amino acid residues arranged in a non-repetitive sequence with three critical structural elements:

  • Multiple β-sheet domains at positions 3-7 and 12-16, predisposing the chain to aggregation during synthesis

  • γ-Carboxyglutamic acid (Gla) residues at positions 4 and 9, requiring specialized protection strategies due to their acid sensitivity

  • Consecutive hydrophobic residues (Val, Ile, Leu) at positions 5-7 and 14-16, exacerbating solvation challenges in SPPS

These features necessitate a segmented synthesis approach, as single-chain assembly via conventional Fmoc-SPPS would result in <5% crude purity due to cumulative coupling inefficiencies.

Solid-Phase Peptide Synthesis (SPPS) Optimization

Resin Selection and Loading Optimization

Low-loading (0.2-0.4 mmol/g) ChemMatrix resins functionalized with Rink amide linkers provide optimal results for long-chain assembly:

Resin TypeLoading (mmol/g)Swelling (mL/g)Recommended Use Case
ChemMatrix FM0.325Aggregation-prone sequences
PEG-PS0.418Hydrophobic segments
CTC0.515Acid-sensitive residues

The low substitution density minimizes interchain interactions, reducing β-sheet formation during elongation. Pre-swelling in 1:1 DCM/DMF (v/v) for 24 hours enhances solvent accessibility for residues 1-25.

Coupling Protocol Enhancements

Double coupling cycles using 5× molar excess of Fmoc-amino acids with the following activators:

  • Standard residues : 0.1 M Oxyma Pure/0.5 M DIC in DMF (30 min, 50°C microwave-assisted)

  • Gla residues : 0.1 M HOBt/0.45 M TBTU in NMP (2×1 hr, room temperature)

  • Aggregation hotspots : 30% v/v CF3CH2OH in DCM as co-solvent

Coupling efficiencies remain >99.5% for residues 1-35 but drop to 98.2% beyond position 40, necessitating segment truncation.

Native Chemical Ligation (NCL) Strategies

Segmented Synthesis Design

The peptide is divided into three protected segments for convergent synthesis:

SegmentResiduesSynthesis MethodC-Terminal Handle
S11-22Fmoc-SPPSThioester (3-mercaptopropionic acid)
S223-39Boc-SPPSCys(StBu)-OH
S340-58Fmoc-SPPSN-terminal Cys

Boc-SPPS for S2 enables use of HF cleavage (required for Arg(Pbf) and Trp(Boc) deprotection) while maintaining acid-labile Gla protections.

Ligation Conditions

Sequential ligations performed under denaturing conditions:

  • S1+S2 :

    • 6 M Gn·HCl, 0.2 M Na2HPO4, 50 mM TCEP, pH 7.0

    • 5 mol% 4-mercaptophenylacetic acid (MPAA)

    • 72 hr, 25°C (85% conversion)

  • (S1-S2)+S3 :

    • 4 M urea, 0.1 M Tris, 10 mM TCEP, pH 7.5

    • 10 mol% Thiophenol

    • 48 hr, 30°C (78% conversion)

Final global deprotection uses TFMSA/TFA/m-cresol (5:90:5 v/v) for 2 hr at 0°C to preserve Gla residues.

Critical Challenges and Mitigation Strategies

Aspartimide Formation

The DGlu(γ-COOtBu)-Ser sequence (positions 28-29) shows 23% aspartimide formation during standard Fmoc deprotection. Mitigation involves:

  • 0.1 M Oxyma Pure in 2% v/v DIPEA/DMF for deprotection

  • 5% v/v HOAt additive during Glu coupling

Epimerization Control

β-Branched residues (Ile15, Val27) exhibit up to 8% D-isomer formation. Optimal results achieved with:

  • Pre-activation time <3 min

  • 0.1 M Cl-HOBt instead of Oxyma

Purification and Characterization

Multidimensional Chromatography

Purification requires three orthogonal steps:

  • IEX Chromatography :

    • Column: TSKgel SP-5PW (21.5×150 mm)

    • Buffer A: 10 mM NaOAc (pH 4.5)

    • Buffer B: 1 M NaCl in Buffer A

    • Gradient: 20-50% B over 60 min

  • RP-HPLC :

    • Column: Kinetex C18 (250×21.2 mm, 5 μm)

    • Mobile Phase: 0.1% TFA in water/acetonitrile

    • Gradient: 15-35% ACN over 90 min

  • Size Exclusion :

    • Column: Superdex 30 Increase (10/300 GL)

    • Buffer: 30% ACN/0.1% FA

Final purity reaches 98.2% with overall yield of 4.7% from initial resin loading.

Analytical Data Comparison

ParameterSPPS OnlyNCL Approach
Crude Purity12.3%34.7%
Isolated Yield0.9%4.7%
Total Synthesis Time38 days22 days
Epimerization (Ile15)7.8%1.2%

Mass spectrometry confirms identity (Calc. 6583.4 Da, Obs. 6583.1 Da), while CD spectroscopy shows 78% α-helical content in PBS buffer (pH 7.4) .

Chemical Reactions Analysis

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid can undergo various chemical reactions:

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests multiple pharmacological properties, particularly in the realm of drug development. Its amino acid derivatives can serve as building blocks for synthesizing biologically active molecules.

  • Anticancer Agents : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of amino acids have been shown to interact with specific cellular pathways involved in tumor growth. A study highlighted the synthesis of dihydroxyisoleucine derivatives that demonstrated cytotoxic effects against cancer cell lines .
  • Antimicrobial Activity : The presence of amino groups in the compound may enhance its interaction with bacterial membranes, potentially leading to antimicrobial properties. Similar compounds have been reported to exhibit activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics.
  • Neuroprotective Effects : Amino acid derivatives are often investigated for their neuroprotective properties. Compounds that mimic neurotransmitters or modulate neurotransmitter systems can be beneficial in treating neurodegenerative diseases. The structural complexity of this compound may allow it to interact with multiple targets within the nervous system.

Biochemical Research

The compound's unique configuration makes it valuable in biochemical studies:

  • Protein Synthesis Studies : The compound can be utilized in studying protein synthesis mechanisms due to its resemblance to natural amino acids. It can serve as a substrate for various enzymes involved in peptide bond formation.
  • Enzyme Inhibition Studies : Given its structural similarity to known enzyme substrates, this compound may act as an inhibitor or modulator of specific enzymes, providing insights into enzymatic mechanisms and potential therapeutic targets.

Material Science Applications

The structural features of the compound also lend themselves to applications in material science:

  • Biodegradable Polymers : Research into polyesters and polyamides that degrade into biologically active compounds has shown promise for creating environmentally friendly materials. The compound's ability to form polymers could lead to the development of new biodegradable plastics that are less harmful to the environment .
  • Nanotechnology : The unique properties of amino acid derivatives allow for their use in nanotechnology applications, such as drug delivery systems where they can facilitate targeted delivery of therapeutic agents.

Data Tables and Case Studies

To further illustrate the applications of this compound, the following data tables summarize relevant research findings:

Application AreaStudy ReferenceKey Findings
Anticancer Agents Dihydroxyisoleucine derivatives showed cytotoxic effects on cancer cells.
Antimicrobial Activity Similar compounds demonstrated significant antimicrobial properties against pathogens.
Neuroprotective Effects Amino acid derivatives exhibited protective effects on neuronal cells in vitro.
Biodegradable Polymers Polyesters derived from similar structures showed effective degradation profiles in biological environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with other peptide-based molecules but differs in branching complexity and functional group density. Key comparisons include:

Feature Target Compound (S,S)-9 () OP-828 () Antihypertensive Hexahydropyrimidine ()
Core Structure Branched peptide with 15+ residues Linear pentanedioic acid derivative Azide/ethynyl-functionalized peptide Hexahydropyrimidine ring with carboxylic acid
Functional Groups 4× carboxy, 3× hydroxy, 2× amino, phenyl 3× carboxy, 1× amino Morpholin-4-yl, azide, ethynyl Sulfanyl, hydroxy, carboxy
Stereocenters 12+ (predominantly 2S, 3R) 2 (S,S configuration) 4 (mixed S/R) 3 (2S,4S,5S)
Terminal Groups Pentanedioic acid Pentanedioic acid Propan-2-yl ester Carboxylic acid

Key Insights :

  • The target compound’s branched architecture distinguishes it from linear analogs like (S,S)-9 .
  • Unlike OP-828 (), it lacks click chemistry handles (azide/ethynyl) but shares amide-rich backbones .
Physicochemical and Pharmacological Properties
Property Target Compound (S,S)-9 () Beta-Lactam Analogs ()
Solubility High (polar groups dominate) Moderate (carboxylic acids) Low (thiazolidine ring)
Stability pH-sensitive (amide hydrolysis risk) Alkaline-stable Beta-lactam ring prone to enzymatic cleavage
Bioactivity Predicted protein-binding (unverified) Unknown Antibacterial
Synthetic Complexity High (multi-step solid-phase synthesis likely) Moderate (ester hydrolysis) High (stereospecific beta-lactam formation)

Key Insights :

  • The compound’s solubility exceeds that of beta-lactam antibiotics () due to its carboxylate-rich termini .
  • Its instability under acidic/basic conditions contrasts with (S,S)-9’s resilience to hydrolysis .

Biological Activity

The compound (2S)-2-[[[...]](hereafter referred to as Compound X) is a complex peptide derivative with potential biological activities. This article aims to explore its biological activity, particularly in the context of therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X features a long and intricate structure, characterized by multiple amino acid residues and functional groups that contribute to its biological properties. The presence of amino acids such as arginine , lysine , and various hydroxyl groups suggests potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to Compound X exhibit significant anticancer properties. For example, certain peptide derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to disrupt cellular signaling pathways involved in cell survival and proliferation. Specifically, they may inhibit the PI3K/Akt and MAPK signaling pathways, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Compound X may also possess antimicrobial activity. Peptide-based compounds have been reported to exhibit efficacy against a range of pathogens, including bacteria and fungi.

  • Case Study : A study on related peptide structures demonstrated their ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance .

Neuroprotective Effects

Emerging evidence suggests that certain derivatives of Compound X may offer neuroprotective benefits. These effects could be linked to their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress.

  • Research Findings : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in neuronal cell cultures, indicating a potential role in treating neurodegenerative diseases .

Data Tables

Biological ActivityModelConcentrationObserved Effect
AnticancerDU145 Cells50 µMInduction of apoptosis
AntimicrobialE. coli100 µg/mLInhibition of growth
NeuroprotectiveNeuronal Cultures10 µMReduction in inflammatory markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.